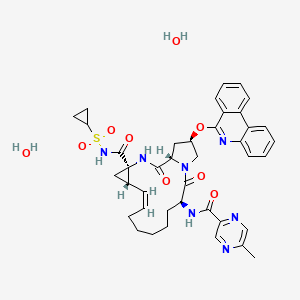![molecular formula C10H21IN4S B1518715 5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide CAS No. 1171624-87-5](/img/structure/B1518715.png)
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide
Übersicht
Beschreibung
The compound "5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide" is a complex organic molecule often encountered in advanced chemical research. It features a unique triazole ring, a structure known for its stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide" typically involves multiple steps:
Formation of the Triazole Ring: : This step usually employs a cyclization reaction involving hydrazine and a suitable diketone precursor, under controlled conditions.
Introduction of the Methylsulfanyl and Ethyl Groups: : Using reagents like methylthiol and ethylbromide, the respective groups are added to the triazole ring through nucleophilic substitution reactions.
Attachment of the Pentan-1-Amine Chain: : This step involves the formation of a carbon-nitrogen bond, generally through a reaction with a suitable amine precursor and a halogenated pentane derivative.
Hydroiodide Salt Formation: : The final step includes the addition of hydroiodic acid to form the hydroiodide salt, enhancing the compound's solubility and stability.
Industrial Production Methods
In an industrial setting, the synthesis follows similar steps but on a larger scale with optimizations for yield and purity:
Bulk Reactors: : Large reactors are used for the cyclization and substitution reactions.
Continuous Flow Chemistry: : For higher efficiency, continuous flow techniques may be employed, especially in the final hydroiodide formation step.
Purification: : Industrial purification involves crystallization, recrystallization, or advanced chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The triazole ring can undergo oxidation, leading to the formation of various oxo-triazole derivatives.
Reduction: : Reduction reactions may target the sulfur group, converting it to more reduced sulfur forms.
Substitution: : The ethyl and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Halogenated reagents for nucleophilic substitutions, often under mild to moderate temperature conditions.
Major Products
Oxidation: : Leads to oxo-triazole derivatives.
Reduction: : Produces reduced sulfur derivatives.
Substitution: : Yields a wide variety of triazole derivatives with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : The triazole ring's stability makes it useful in developing new catalysts for organic reactions.
Material Science: : It can be used to create novel materials with unique properties.
Biology and Medicine
Drug Development: : Its derivatives are explored for potential pharmacological activities.
Bioconjugation: : Useful in linking biological molecules due to its stable triazole ring.
Industry
Agriculture: : Used in developing new agrochemicals.
Polymer Science: : Incorporated into polymers to enhance their properties.
Wirkmechanismus
The compound exerts its effects through its interaction with various molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, or other biomolecules that interact specifically with the triazole ring or the attached functional groups.
Pathways Involved: : The biochemical pathways influenced by these interactions, often leading to altered cellular responses or metabolic changes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-[4-methyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]butan-1-amine hydrochloride: : Similar in structure but with slight variations in chain length and substituent positions.
5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]butan-2-amine nitrate: : Another close analogue with different counterions.
Highlighting Uniqueness
"5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide" is unique in its specific combination of functional groups and the triazole ring structure, offering distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable compound in both academic research and industrial applications.
Eigenschaften
IUPAC Name |
5-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)pentan-1-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4S.HI/c1-3-14-9(7-5-4-6-8-11)12-13-10(14)15-2;/h3-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLZAYXNWXPSMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)CCCCCN.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21IN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1518635.png)
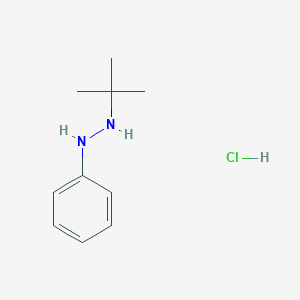
![N-cyclopropyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1518637.png)
![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/structure/B1518638.png)
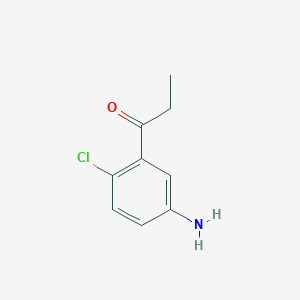
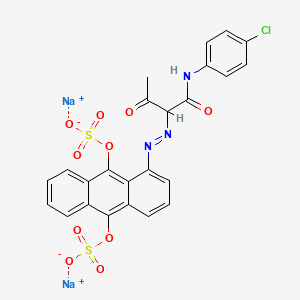
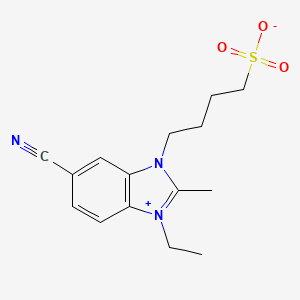
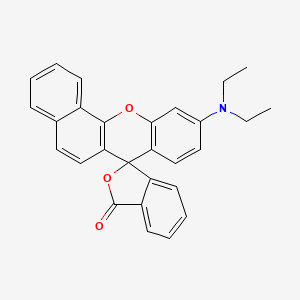
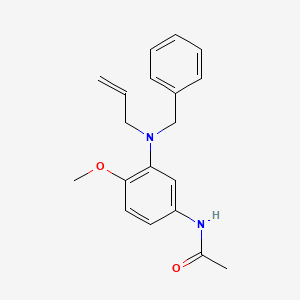
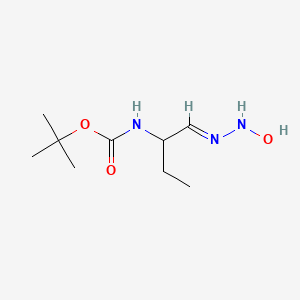
![3-(2,5-Dibromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1518659.png)
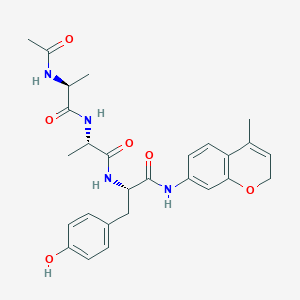
![(12Z)-11,14-Di(propan-2-yl)-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B1518661.png)
